molecular formula C7H9NO2S B6146379 methyl 2-(1,3-thiazol-2-yl)propanoate CAS No. 93472-22-1

methyl 2-(1,3-thiazol-2-yl)propanoate

Cat. No.: B6146379
CAS No.: 93472-22-1
M. Wt: 171.2
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Description

Methyl 2-(1,3-thiazol-2-yl)propanoate is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method is the esterification of 2-(1,3-thiazol-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-thiazol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-(1,3-thiazol-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1,3-thiazol-2-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,3-thiazol-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

93472-22-1

Molecular Formula

C7H9NO2S

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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